molecular formula C12H24ClNO2 B13706997 Ethyl 2,2-Dimethyl-3-(4-piperidyl)propanoate Hydrochloride

Ethyl 2,2-Dimethyl-3-(4-piperidyl)propanoate Hydrochloride

Katalognummer: B13706997
Molekulargewicht: 249.78 g/mol
InChI-Schlüssel: FTMCCJYLPRXGHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876718 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876718 typically involves a multi-step process that includes the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of MFCD32876718 is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods enhance efficiency and consistency, allowing for large-scale production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32876718 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving MFCD32876718 typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

MFCD32876718 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: MFCD32876718 is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Wirkmechanismus

The mechanism of action of MFCD32876718 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial applications.

Eigenschaften

Molekularformel

C12H24ClNO2

Molekulargewicht

249.78 g/mol

IUPAC-Name

ethyl 2,2-dimethyl-3-piperidin-4-ylpropanoate;hydrochloride

InChI

InChI=1S/C12H23NO2.ClH/c1-4-15-11(14)12(2,3)9-10-5-7-13-8-6-10;/h10,13H,4-9H2,1-3H3;1H

InChI-Schlüssel

FTMCCJYLPRXGHX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)(C)CC1CCNCC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.